molecular formula C8H4F4O B1329349 2,2,2,4'-Tetrafluoroacetophenone CAS No. 655-32-3

2,2,2,4'-Tetrafluoroacetophenone

Cat. No. B1329349
Key on ui cas rn: 655-32-3
M. Wt: 192.11 g/mol
InChI Key: LUKLMXJAEKXROG-UHFFFAOYSA-N
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Patent
US04288453

Procedure details

In a three-neck flask, 52.5 g of 4-fluoro-1-bromobenzene are charged with 60 ml ether, then 7.3 g magnesium turnings. The walls of the flask are rinsed with a few ml ether. Small crystals of iodine are added thereto and the mixture is heated to reflux until all the magnesium has reacted with the same. The mixture is left to revert to room temperature, then a solution of 11.4 g trifluoro acetic acid in 15 ml ether is very slowly added in about 20 minutes. The inner temperature is kept at about 20°-30° by external cooling. The mixture is kept aside at room temperature for 15 minutes and then heated to reflux for three hours. The mixture is thereafter kept in a cool place for 12 hours. The cooled mixture is poured on a mixture of crushed ice and chlorhydric acid. The etherous phase is separated. The aqueous phase is extracted twice with 100 ml ether.
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[Mg].[F:10][C:11]([F:16])([F:15])[C:12](O)=[O:13].Cl>CCOCC>[CH:4]1[C:5]([C:12]([C:11]([F:16])([F:15])[F:10])=[O:13])=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The walls of the flask are rinsed with a few ml ether
ADDITION
Type
ADDITION
Details
Small crystals of iodine are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until all the magnesium
CUSTOM
Type
CUSTOM
Details
has reacted with the same
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to revert to room temperature
CUSTOM
Type
CUSTOM
Details
is kept at about 20°-30° by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
WAIT
Type
WAIT
Details
The mixture is thereafter kept in a cool place for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The etherous phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with 100 ml ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=CC(=CC=C1C(=O)C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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